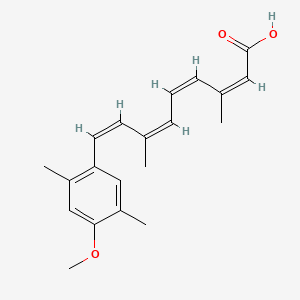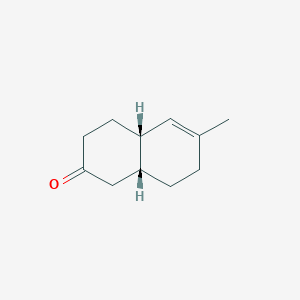![molecular formula C21H30Si2 B14584420 {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane CAS No. 61211-94-7](/img/structure/B14584420.png)
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is an organosilicon compound that features a unique structure with both phenyl and dimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane typically involves the hydrosilylation of alkenes. This reaction is catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents include toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for catalyst addition and temperature control would be essential to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can be reduced to form silanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Silanols
Reduction: Silanes
Substitution: Alkylated or acylated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various organic transformations.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, which are valued for their thermal stability, flexibility, and water repellency. These materials find applications in sealants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of {2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane in chemical reactions typically involves the activation of the silicon-hydrogen bond. This activation can occur through coordination with a transition metal catalyst, leading to the formation of reactive intermediates that facilitate various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Phenyltrimethylsilane: Similar structure but lacks the dimethyl(2-methylbut-3-en-1-yl) group.
Dimethylphenylsilane: Similar but lacks the additional phenyl group.
Uniqueness
{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane is unique due to its combination of phenyl and dimethylsilyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in both research and industry.
Eigenschaften
CAS-Nummer |
61211-94-7 |
|---|---|
Molekularformel |
C21H30Si2 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
[2-[dimethyl(2-methylbut-3-enyl)silyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C21H30Si2/c1-7-18(2)17-22(3,4)20-15-11-12-16-21(20)23(5,6)19-13-9-8-10-14-19/h7-16,18H,1,17H2,2-6H3 |
InChI-Schlüssel |
YDIKGMGQWZIAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](C)(C)C1=CC=CC=C1[Si](C)(C)C2=CC=CC=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



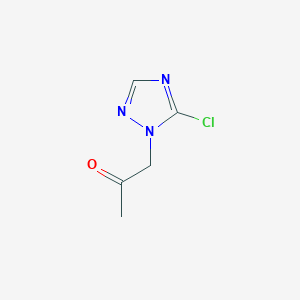
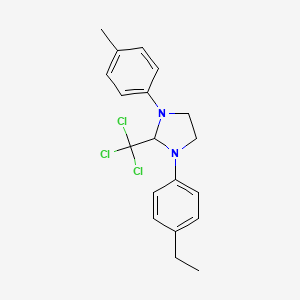
![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
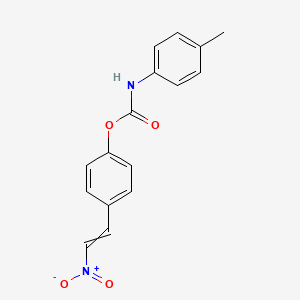
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
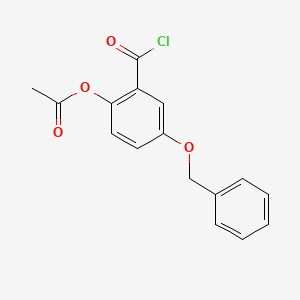
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
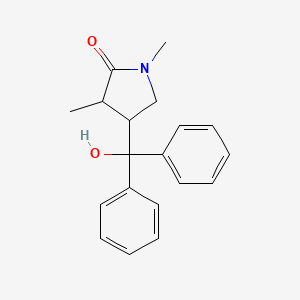
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)

